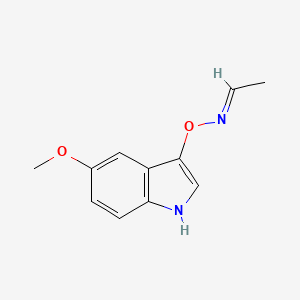![molecular formula C18H13N3 B12913194 Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl- CAS No. 56921-82-5](/img/structure/B12913194.png)
Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. The presence of the biphenyl group further enhances its chemical properties, making it a versatile scaffold for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with appropriate electrophilic compounds to form the imidazole ring . Another approach involves the closure of the pyrimidine ring by the condensation of 2-aminoimidazole .
Industrial Production Methods: Industrial production methods for this compound often utilize efficient and scalable synthetic protocols. For example, a one-pot, three-component synthetic protocol has been developed, which involves the oxidative amination of benzylic C–H bonds of azaarenes with 2-aminoazines and condensation with isocyanides . This method is advantageous due to its simplicity and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in multicomponent reactions, tandem reactions, and cyclizations .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophilic compounds. For example, the oxidative amination reaction utilizes iodine as a catalyst . Other reactions may involve the use of palladium catalysts for cross-coupling reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the oxidative amination reaction produces substituted imidazo[1,2-a]pyridines .
Applications De Recherche Scientifique
2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its biological activity . It has shown potential as an inhibitor of mild steel corrosion in acidic solutions . Additionally, this compound is used in material science for the development of optoelectronic devices and sensors .
Mécanisme D'action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine and 2-(4-octylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine . These compounds share the same core structure but differ in their substituents, which can influence their chemical properties and applications.
Uniqueness: The uniqueness of 2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine lies in its biphenyl group, which enhances its chemical stability and biological activity. This makes it a valuable scaffold for drug development and other scientific research applications .
Propriétés
Numéro CAS |
56921-82-5 |
|---|---|
Formule moléculaire |
C18H13N3 |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C18H13N3/c1-2-5-14(6-3-1)15-7-9-16(10-8-15)17-13-21-12-4-11-19-18(21)20-17/h1-13H |
Clé InChI |
WNRJVASEOUYOEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)



![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)

![[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol](/img/structure/B12913170.png)


![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
![3-(5,7-Diamino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12913193.png)



